molecular formula C10H9BrCl2O2 B14948798 Methyl 2-bromo-3-(2,5-dichlorophenyl)propanoate

Methyl 2-bromo-3-(2,5-dichlorophenyl)propanoate

Cat. No.: B14948798
M. Wt: 311.98 g/mol
InChI Key: YUZHVGDICOAIDZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(2,5-dichlorophenyl)propanoate is an organic compound with the molecular formula C10H9BrCl2O2 It is a derivative of propanoic acid, featuring a bromine atom and two chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-(2,5-dichlorophenyl)propanoate typically involves the esterification of 2-bromo-3-(2,5-dichlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(2,5-dichlorophenyl)propanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted propanoates.

    Reduction: Formation of 2-bromo-3-(2,5-dichlorophenyl)propanol.

    Oxidation: Formation of carboxylic acids or quinones depending on the extent of oxidation.

Scientific Research Applications

Methyl 2-bromo-3-(2,5-dichlorophenyl)propanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(2,5-dichlorophenyl)propanoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-(2-fluorophenyl)propanoate
  • Methyl 2-bromo-3-(2,4-dichlorophenyl)propanoate
  • Methyl 2-bromo-3-(3,5-dichlorophenyl)propanoate

Uniqueness

Methyl 2-bromo-3-(2,5-dichlorophenyl)propanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature may impart distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C10H9BrCl2O2

Molecular Weight

311.98 g/mol

IUPAC Name

methyl 2-bromo-3-(2,5-dichlorophenyl)propanoate

InChI

InChI=1S/C10H9BrCl2O2/c1-15-10(14)8(11)5-6-4-7(12)2-3-9(6)13/h2-4,8H,5H2,1H3

InChI Key

YUZHVGDICOAIDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC(=C1)Cl)Cl)Br

Origin of Product

United States

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